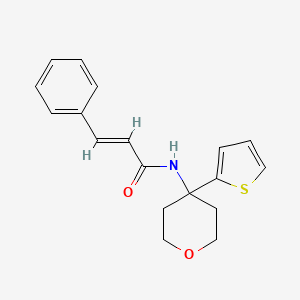
tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a brominated phenyl ring, which is further substituted with a benzyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzyl alcohol, undergoes bromination to introduce a bromine atom at the 4-position.
Benzyloxy Protection: The hydroxyl group is then protected by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the benzyloxy-protected bromophenyl compound with tert-butyl chloroformate and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and protection steps, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
- Substituted phenyl carbamates
- Benzaldehyde or benzyl alcohol derivatives
- Free amines after deprotection
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromophenyl groups can enhance binding affinity and specificity, while the carbamate group can act as a prodrug moiety, releasing the active compound under physiological conditions.
Comparison with Similar Compounds
tert-Butyl (3-(benzyloxy)phenyl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.
tert-Butyl (4-bromophenyl)carbamate: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.
tert-Butyl (3-(benzyloxy)-4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Uniqueness: tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate is unique due to the combination of the tert-butyl carbamate, benzyloxy, and bromophenyl groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-phenylmethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-14-9-10-15(19)16(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHCNIJISVYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2496167.png)



![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)
![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)
![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)
![Methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496185.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)
![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)

